

N-Acetyl-L-alanine-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ac-Ala-OH-d3*

Cat. No.: *B12300266*

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CAS Number: 1485548-36-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N-Acetyl-L-alanine-d3. This deuterated analog of N-Acetyl-L-alanine is a crucial tool in analytical chemistry, particularly in mass spectrometry-based quantitative studies. Its primary application lies in its use as an internal standard for the precise and accurate measurement of its non-deuterated counterpart, N-acetyl-L-alanine, in various biological matrices.

Physicochemical and General Data

A summary of the key physicochemical properties of N-Acetyl-L-alanine-d3 is presented below, providing essential information for its handling, storage, and application in experimental settings.

Property	Value
CAS Number	1485548-36-4
Molecular Formula	C ₅ H ₆ D ₃ NO ₃
Molecular Weight	134.15 g/mol
Appearance	White to off-white solid
Purity	Typically ≥98%
Isotopic Purity	Typically ≥98 atom % D
Synonyms	N-Acetyl-L-alanine-3,3,3-d ₃ , (2S)-2-Acetamido-3,3,3-trideuteriopropionic acid

Experimental Protocols

Detailed methodologies for the synthesis of deuterated N-acetyl amino acids and their application in quantitative analysis are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Synthesis of N-Acetyl-L-alanine-d₃ (General Procedure)

The synthesis of N-Acetyl-L-alanine-d₃ can be achieved through the acetylation of L-alanine-d₃. A general method involves the use of acetic anhydride in an appropriate solvent.

Materials:

- L-alanine-d₃
- Acetic anhydride
- Glacial acetic acid
- Deionized water
- Dichloromethane (DCM) or other suitable organic solvent
- Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Rotary evaporator
- Standard laboratory glassware

Methodology:

- **Dissolution:** Suspend L-alanine-d3 in glacial acetic acid in a round-bottom flask.
- **Acetylation:** Add acetic anhydride to the suspension. The molar ratio of acetic anhydride to L-alanine-d3 is typically in a slight excess (e.g., 1.1 to 1.5 equivalents).
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Solvent Removal:** Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

Quantitative Analysis of N-Acetyl-L-alanine using N-Acetyl-L-alanine-d3 by LC-MS/MS

N-Acetyl-L-alanine-d3 is predominantly used as an internal standard for the quantification of N-Acetyl-L-alanine in biological samples like plasma, urine, or tissue extracts. A general workflow for such an analysis is described below.

Materials and Equipment:

- Biological sample (e.g., plasma, urine)
- N-Acetyl-L-alanine-d3 (internal standard)
- N-Acetyl-L-alanine (analytical standard)
- Acetonitrile (ACN), HPLC grade

- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
- Centrifuge
- Vortex mixer
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
- Analytical column (e.g., C18 reversed-phase column)

Methodology:

- Sample Preparation:
 - Thaw biological samples on ice.
 - To a known volume of the sample (e.g., 100 μ L), add a known amount of N-Acetyl-L-alanine-d3 solution in a suitable solvent.
 - Add a protein precipitation solvent (e.g., 4 volumes of ice-cold methanol).
 - Vortex vigorously for 1-2 minutes.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4 °C to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 μ L of 5% ACN in water with 0.1% FA).
- LC-MS/MS Analysis:

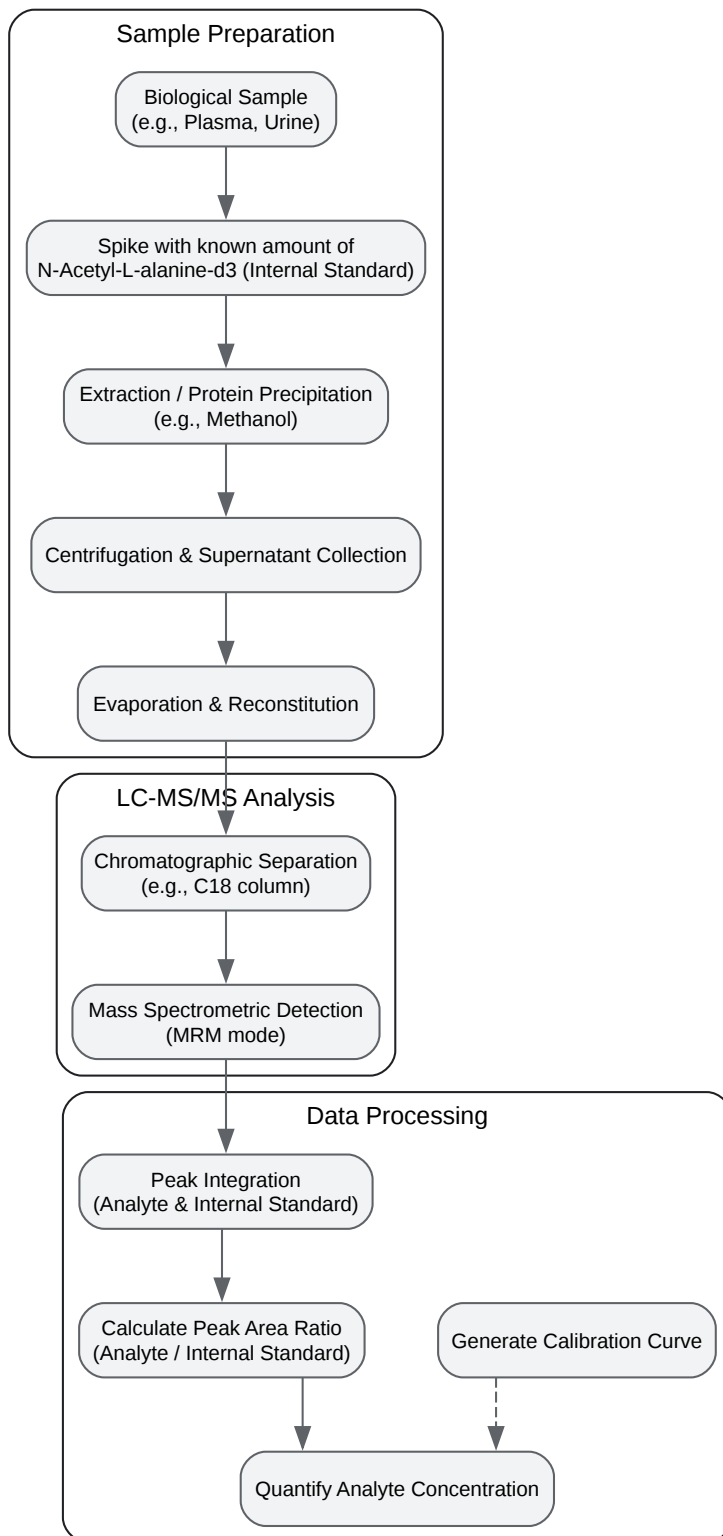
- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μ L.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both N-Acetyl-L-alanine and N-Acetyl-L-alanine-d3 need to be determined by infusing the pure compounds into the mass spectrometer. For example:
 - N-Acetyl-L-alanine: $[M+H]^+$ or $[M-H]^-$ \rightarrow fragment ion
 - N-Acetyl-L-alanine-d3: $[M+H]^+$ or $[M-H]^-$ \rightarrow corresponding fragment ion (with a 3 Da mass shift)
 - Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.
- Data Analysis:
 - Integrate the peak areas for both the analyte (N-Acetyl-L-alanine) and the internal standard (N-Acetyl-L-alanine-d3).

- Calculate the peak area ratio of the analyte to the internal standard.
- Prepare a calibration curve by analyzing a series of known concentrations of N-Acetyl-L-alanine with a fixed concentration of the internal standard.
- Determine the concentration of N-Acetyl-L-alanine in the biological samples by interpolating their peak area ratios from the calibration curve.

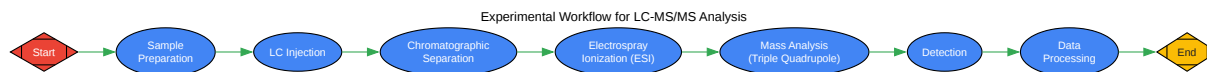
Visualizations

The following diagrams illustrate the general workflow for the use of an internal standard in quantitative analysis and a representative experimental workflow for LC-MS/MS analysis.

General Workflow for Quantitative Analysis Using an Internal Standard

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Quantitative analysis workflow using an internal standard.



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LC-MS/MS experimental workflow.

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